(Thr4,Gly7)-Oxytocin is a synthetic analogue of the naturally occurring nonapeptide oxytocin, which is crucial in various physiological processes, including childbirth, lactation, and social bonding. This compound features threonine at position 4 and glycine at position 7, differing from the standard oxytocin structure. It acts primarily as an agonist for oxytocin receptors, influencing various biological activities.
The compound can be synthesized through various peptide synthesis techniques, often utilizing solid-phase peptide synthesis methods. Its pharmacological properties have been characterized in several studies, demonstrating its potency and specificity for oxytocin receptors.
(Thr4,Gly7)-Oxytocin belongs to the class of neuropeptides and is categorized as an oxytocin receptor agonist. Its structural modifications allow it to retain the biological activity associated with natural oxytocin while potentially offering enhanced selectivity or potency.
The synthesis of (Thr4,Gly7)-Oxytocin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Key steps include:
The synthesis can yield high purity and specific analogues by optimizing conditions such as temperature, pH, and reaction time. For example, using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent can enhance yields significantly .
(Thr4,Gly7)-Oxytocin is a nonapeptide with a cyclic structure formed by two disulfide bonds between cysteine residues at positions 1 and 6. The specific sequence is:
This structure allows it to maintain its biological activity while providing sites for modification.
The molecular formula for (Thr4,Gly7)-Oxytocin is , with a molecular weight of approximately 1007.19 g/mol. The compound's CAS number is 60786-59-6 .
(Thr4,Gly7)-Oxytocin primarily engages in receptor-mediated signaling pathways upon binding to oxytocin receptors. Key reactions include:
The activation of these pathways can lead to various cellular responses, including mitogenic effects in certain cell types, as demonstrated in studies involving small-cell lung cancer cells . Additionally, its pharmacological profile indicates that it exhibits both oxytocic and antidiuretic properties .
Upon administration, (Thr4,Gly7)-Oxytocin binds selectively to the oxytocin receptor, triggering a cascade of intracellular events:
Studies show that the compound's action can lead to significant physiological effects such as increased uterine contractions during labor and modulation of social behaviors through its effects on neural pathways .
(Thr4,Gly7)-Oxytocin is typically presented as a white powder or crystalline solid that is soluble in water. Its stability can be influenced by factors such as pH and temperature.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
(Thr4,Gly7)-Oxytocin has several applications in scientific research:
(Thr⁴,Gly⁷)-Oxytocin achieves high selectivity for the oxytocin receptor (OTR) through strategic modifications to the native oxytocin peptide structure. The canonical oxytocin residues at positions 4 (glutamine) and 7 (proline) are substituted with threonine and glycine, respectively. This engineered sequence alters the peptide’s tertiary conformation and electrostatic surface potential, enhancing complementarity with the OTR binding pocket [1] [9].
Crystallographic studies of the human OTR complexed with antagonists reveal an enlarged orthosteric pocket (approximately 25% larger than related neuropeptide receptors) with distinct polar and hydrophobic subdomains [1]. The Thr⁴ modification likely engages polar residues in transmembrane domain III (TMIII), particularly the conserved Lys¹¹⁶ (Ballesteros-Weinstein numbering 3.32), which forms a critical salt bridge with the peptide’s N-terminal cysteine [9]. Gly⁷ enhances conformational flexibility, enabling optimal interaction with the hydrophobic hemisphere of the binding cavity formed by residues in TMV (Val²⁰⁸, Leu²¹²) and TMVI (Phe²⁸⁴) [1].
Table 1: Key OTR Residues Interacting with (Thr⁴,Gly⁷)-Oxytocin
| Receptor Domain | Residue Position | Interaction Type | Functional Role |
|---|---|---|---|
| TMIII | Lys¹¹⁶ | Ionic bond (Cys¹ of ligand) | Stabilizes N-terminal anchoring |
| TMV | Val²⁰⁸ | Hydrophobic packing (Gly⁷) | Accommodates flexible residue |
| ECL2 | Cys¹⁸⁷ | Disulfide constraint | Maintains β-hairpin conformation |
| TMVI | Phe²⁸⁴ | Aromatic stacking (Tyr²) | Positions cyclic peptide core |
(Thr⁴,Gly⁷)-Oxytocin exhibits divergent binding kinetics between central and peripheral OTRs due to tissue-specific receptor conformations and membrane microenvironments. In human myometrial smooth muscle cells (peripheral), the ligand displays a dissociation constant (Kd) of 1.6 nM with association and dissociation rates (kon = 6.8 × 10⁵ M⁻¹min⁻¹; koff = 0.0011 min⁻¹) [6]. Equilibrium is reached slowly (∼36 hours), reflecting restricted receptor mobility in densely packed smooth muscle membranes [6].
In contrast, heterologous expression systems (e.g., HEK293T cells) modeling central neurons show enhanced kinetics (Kd = 0.56 nM; kon = 8.8 × 10⁶ M⁻¹min⁻¹; koff = 0.005 min⁻¹) with faster equilibrium (∼10 hours) [6]. This kinetic divergence arises from:
Table 2: Kinetic Parameters of (Thr⁴,Gly⁷)-Oxytocin Binding
| Receptor Source | Kd (nM) | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Time to Equilibrium |
|---|---|---|---|---|
| Human myometrium (term) | 1.6 ± 0.3 | (6.8 ± 0.9) × 10⁵ | 0.0011 ± 0.0002 | 36 ± 4 hours |
| HEK293T (recombinant) | 0.56 ± 0.08 | (8.8 ± 1.2) × 10⁶ | 0.005 ± 0.001 | 10 ± 1.5 hours |
| Rat striatum (CNS) | 1.21 ± 0.15* | Not reported | Not reported | Not determined |
* Radioligand binding data from non-human models showing species variation [6]
(Thr⁴,Gly⁷)-Oxytocin maintains >40-fold selectivity for OTR over vasopressin receptors (V1aR, V1bR, V2R) despite their 80% sequence homology [3] [7]. This specificity originates from non-conserved residues in extracellular loop 2 (ECL2) and transmembrane helix packing.
Photoaffinity labeling studies identify a critical divergence at the TMIII-TMIV interface: OTR contains Leu¹¹⁴-Val¹¹⁵-Lys¹¹⁶ versus Val¹²⁶-Val¹²⁷-Lys¹²⁸ in V1aR [9]. The Thr⁴-Gly⁷ modification sterically clashes with the valine doublet in vasopressin receptors, reducing V1aR affinity by ∼200-fold compared to OTR [9]. Additionally, molecular dynamics simulations reveal:
(Thr⁴,Gly⁷)-Oxytocin binding is potentiated by two classes of allosteric modulators: membrane-embedded cholesterol and divalent cations. These modulators induce cooperative transitions in the OTR ligand-binding domain.
Cholesterol Modulation: Membrane cholesterol stabilizes a high-affinity OTR conformation through:
Table 3: Allosteric Sites Modulating (Thr⁴,Gly⁷)-Oxytocin-OTR Interaction
| Modulator | Binding Site Location | Effect on Kd | Proposed Mechanism |
|---|---|---|---|
| Cholesterol | TMIV-TMV interface | Decrease 8–10 fold | Induces compact receptor state; stabilizes TM helix bundle [4] [8] |
| Mg²⁺ | ECL1-Asp²⁰⁵/Asp²⁰⁹ | Decrease 3–5 fold | Neutralizes negative charges; enhances peptide docking [1] |
| Progesterone | Non-competitive | Increase 20–50 fold | Disrupts cholesterol trafficking; alters membrane microdomain localization [8] |
Divalent Cations: Mg²⁺ acts as a positive allosteric modulator by coordinating a conserved neurohypophyseal receptor motif (ECL1-Asp²⁰⁵/Asp²⁰⁹) [1]. This neutralizes repulsive forces between anionic residues, facilitating optimal positioning of the (Thr⁴,Gly⁷)-oxytocin cyclic moiety.
Notably, ligand binding reciprocally stabilizes cholesterol interactions: Orthosteric occupation reduces cholesterol dissociation rates by >50%, creating a ternary complex with enhanced signaling duration [10]. This cooperativity underlies tissue-specific efficacy, particularly in cholesterol-rich brain regions like the medial amygdala where OTR-cholesterol microdomains are abundant [3] [7].
Hypothetical Model of Cooperative Binding
[Cholesterol] ↔ [Apo-OTR] ↔ [Cholesterol•OTR] (Low affinity state) ↓ (Mg²⁺) [Cholesterol•OTR•Mg²⁺] ↓ (Ligand binding) [(Thr⁴,Gly⁷)-Oxytocin•OTR•Cholesterol•Mg²⁺] (High affinity/signaling state) Figure: Sequential stabilization model based on FRET and electrophysiological data [10]
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1